molecular formula C19H19Cl2N3O6 B12763063 2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate CAS No. 83338-47-0

2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate

Cat. No.: B12763063
CAS No.: 83338-47-0
M. Wt: 456.3 g/mol
InChI Key: CRWQRHOCCMSXHP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of dichlorophenyl, furfurylamino, imidazolyl, and propanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the dichlorophenyl and imidazolyl groups. This is followed by the introduction of the furfurylamino group and the propanol moiety. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazolyl and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with biological targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets. The imidazolyl group, for example, can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to interfere with biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: This compound shares the dichlorophenyl and imidazolyl groups but lacks the furfurylamino and propanol moieties.

    2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethoxyphenylpiperazine: This compound has a similar dichlorophenyl and imidazolyl structure but includes additional functional groups.

Uniqueness

2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

83338-47-0

Molecular Formula

C19H19Cl2N3O6

Molecular Weight

456.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-(furan-2-ylmethylamino)-3-imidazol-1-ylpropan-2-ol;oxalic acid

InChI

InChI=1S/C17H17Cl2N3O2.C2H2O4/c18-13-3-4-15(16(19)8-13)17(23,11-22-6-5-20-12-22)10-21-9-14-2-1-7-24-14;3-1(4)2(5)6/h1-8,12,21,23H,9-11H2;(H,3,4)(H,5,6)

InChI Key

CRWQRHOCCMSXHP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

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